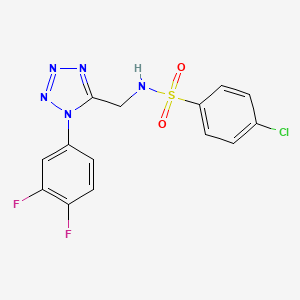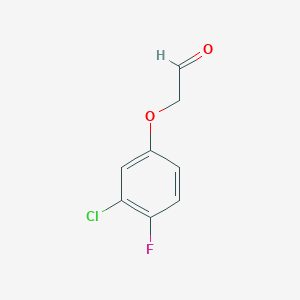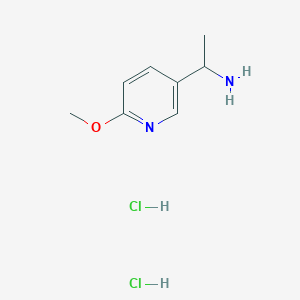![molecular formula C20H20BrN5O2 B2817636 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396855-03-0](/img/structure/B2817636.png)
1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a bromophenyl group, a pyridinyl group, an oxadiazolyl group, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the bromophenyl and pyridinyl groups could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Antimicrobial Agents : A study synthesized derivatives similar to the queried compound and screened them for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated broad-spectrum activity, suggesting potential applications in developing new antimicrobial agents (Buha et al., 2012).
Anticancer Agents : Compounds with structural similarities were investigated as potential apoptosis inducers and anticancer agents. Specific derivatives showed promising activity against breast and colorectal cancer cell lines, highlighting their potential use in cancer therapy (Zhang et al., 2005).
Synthesis and Characterization : Research into the synthesis and characterization of similar heterocyclic compounds, including their crystal structures, provides valuable insights into their potential pharmaceutical applications (Jiang et al., 2014).
Mesoionic Heterocycles Synthesis : Studies have been conducted on the synthesis of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine, which is structurally related to the queried compound. These derivatives have potential applications in medicinal chemistry (Molina et al., 1982).
Noncovalent Interaction Studies : Research on N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moiety, similar to the queried compound, has contributed to understanding noncovalent interactions in crystal structures, which is important in drug design (Baykov et al., 2021).
Cytotoxic Activity of Metal Complexes : Studies on palladium(II) and platinum(II) complexes with oxadiazole cores, similar to the queried compound, showed cytotoxic activity, suggesting their potential as antitumor agents (Geyl et al., 2022).
Insecticidal Activity : Derivatives of the queried compound have been synthesized and evaluated for insecticidal activity, indicating potential applications in agriculture and pest control (Li et al., 2013).
Liquid Crystalline Applications : The synthesis of mesomorphic 1,2,4-oxadiazoles, which are structurally related, suggests applications in the field of liquid crystals, particularly in display technologies (Karamysheva et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c21-15-8-2-3-9-16(15)23-19(27)25-20(10-4-1-5-11-20)18-24-17(26-28-18)14-7-6-12-22-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVBUJTHYEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)
![2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2817555.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2817557.png)



![3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2817563.png)
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2817568.png)
![N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2817571.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2817572.png)
![3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2817573.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine](/img/structure/B2817574.png)

